molecular formula C12H14N4 B12908831 3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine CAS No. 62638-37-3

3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine

Cat. No.: B12908831
CAS No.: 62638-37-3
M. Wt: 214.27 g/mol
InChI Key: BQJBIFCWVPMJLN-UHFFFAOYSA-N
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Description

The compound 3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine is a chemical reagent of interest in medicinal chemistry and drug discovery. It belongs to a class of fused heterobicyclic structures based on the imidazo[2,1-c][1,2,4]triazine scaffold, which is recognized as a valuable, drug-like framework for developing bioactive molecules . Researchers are exploring this and related scaffolds due to their significant and diverse biological activities. Compounds within this structural family have demonstrated a range of pharmacological properties in research settings, including potent analgesic (pain-relieving) effects and antitumor activity against various human carcinoma cell lines . The imidazotriazine core allows for broad structural variation, facilitating the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies . Furthermore, derivatives of this scaffold have been investigated for their thermal stability, which is an important consideration for their handling, storage, and potential application in formulation studies . This product is intended for research purposes to further explore these and other potential applications. This compound is provided for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62638-37-3

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

3-(4-methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine

InChI

InChI=1S/C12H14N4/c1-9-2-4-10(5-3-9)11-8-16-7-6-13-12(16)15-14-11/h2-5H,6-8H2,1H3,(H,13,15)

InChI Key

BQJBIFCWVPMJLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=NCCN3C2

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives with 1,2-Diketones or α-Ketoesters

A common approach to synthesize 1,4,6,7-tetrahydroimidazo[2,1-c]triazines involves the condensation of hydrazine derivatives with 1,2-diketones or α-ketoesters, followed by cyclization under reflux conditions in polar solvents such as ethanol or methanol. This method allows the formation of the triazine ring fused to the imidazole moiety.

  • Hydrazine hydrate is often used as a nucleophile to react with diketones, forming hydrazones that undergo intramolecular cyclization upon heating (e.g., 90 °C overnight) to yield the fused heterocycle.
  • The reaction mixture is typically cooled to room temperature before workup, and purification is achieved by recrystallization or chromatographic methods such as preparative HPLC or supercritical fluid chromatography (SFC).

Use of 1-Aryl-2-hydrazonoimidazolidine Intermediates

Another reported method involves the synthesis of 1-aryl-2-hydrazonoimidazolidine intermediates, which are then reacted with ethyl oxamate or similar reagents under reflux in ethanol for extended periods (7–9 hours). The reaction mixture is cooled to precipitate the product, which is purified by recrystallization from solvents like dimethylformamide (DMF).

  • This method is effective for introducing the 4-methylphenyl group at the 3-position of the fused ring system.
  • Triethylamine is sometimes added to the reaction mixture to facilitate cyclization and improve yields.

One-Pot Condensation with Aminoguanidine and α-Keto Acids

In related triazine systems, one-pot reactions of aminoguanidine with α-keto acids or esters in glacial acetic acid under reflux have been used to synthesize fused triazine derivatives efficiently. Although this method is described for pyrido[4,3-e]triazino systems, the mechanistic principles apply to imidazo[2,1-c]triazines as well.

  • Reaction times vary from 22 to 90 hours depending on the substrate and conditions.
  • The mechanism involves initial condensation to form an intermediate, followed by cyclization to the fused heterocycle.

Detailed Reaction Conditions and Purification

Step Reagents/Conditions Solvent Temperature Time Purification Method Notes
1 Hydrazine hydrate (2 equiv) + 1,2-diketone Methanol or ethanol 90 °C (reflux) Overnight Flash chromatography, preparative HPLC, or SFC Cooling to room temp before workup
2 1-Aryl-2-hydrazonoimidazolidine + ethyl oxamate Ethanol Reflux 7–9 hours Recrystallization from DMF Triethylamine added to facilitate cyclization
3 Aminoguanidine + α-keto acid/ester Glacial acetic acid Reflux 22–90 hours Filtration, recrystallization One-pot synthesis, reaction time depends on ester vs acid

Mechanistic Insights

  • The initial step generally involves nucleophilic attack of hydrazine or aminoguanidine on carbonyl groups of diketones or ketoesters, forming hydrazones or related intermediates.
  • Intramolecular cyclization occurs via nucleophilic attack of nitrogen atoms on electrophilic centers, closing the imidazo and triazine rings.
  • The presence of electron-donating groups such as the 4-methylphenyl substituent influences regioselectivity and reaction kinetics.
  • Use of bases like triethylamine can promote cyclization by deprotonating intermediates and stabilizing transition states.

Research Findings and Optimization

  • Studies have shown that using symmetrical versus unsymmetrical diketones affects regioisomer formation, requiring chromatographic separation techniques such as SFC to isolate pure isomers.
  • Reaction times and yields can be optimized by adjusting solvent polarity, temperature, and reagent stoichiometry.
  • Continuous flow chemistry and automated synthesis platforms have been suggested for industrial-scale production to improve efficiency and reproducibility.
  • Monitoring of reaction progress is typically done by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Duration Advantages Limitations
Hydrazine + 1,2-diketone cyclization Hydrazine hydrate, diketone Methanol/ethanol 90 °C Overnight Straightforward, good yields Possible regioisomer mixtures
1-Aryl-2-hydrazonoimidazolidine + ethyl oxamate Hydrazonoimidazolidine, ethyl oxamate Ethanol Reflux 7–9 h Effective aryl substitution Longer reaction time
Aminoguanidine + α-keto acid/ester (one-pot) Aminoguanidine, α-keto acid/ester Glacial acetic acid Reflux 22–90 h One-pot, scalable Longer reaction times

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the heterocyclic core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex heterocyclic structure that includes multiple nitrogen atoms. Its molecular formula is C12H12N4C_{12}H_{12}N_4 with a molecular weight of 244.25 g/mol. The presence of the methylphenyl group enhances its lipophilicity and may influence its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of imidazo[2,1-c][1,2,4]triazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that 7-(4-methylphenyl)-3-methylthio-5H-6,7-dihydroimidazo[2,1-c][1,2,4]triazole demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics like chloramphenicol and ampicillin . This suggests potential applications in developing new antibacterial agents.

Anticancer Activity

The compound's structural features suggest possible anticancer properties. Heterocycles similar to 3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine have been investigated for their ability to inhibit cancer cell proliferation. Studies are ongoing to evaluate its efficacy against various cancer cell lines.

Central Nervous System Effects

Given the compound's potential neuroactive properties, there is interest in exploring its effects on the central nervous system. Initial studies suggest it may have implications in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems.

Synthesis and Evaluation

A notable study synthesized several derivatives of imidazo[2,1-c][1,2,4]triazine and evaluated their biological activities. The results indicated that certain modifications to the structure could enhance antimicrobial potency while reducing toxicity . This highlights the importance of structure-activity relationship (SAR) studies in optimizing drug candidates.

Table 1: Summary of Biological Activities of Imidazo[2,1-c][1,2,4]triazine Derivatives

Compound NameActivity TypeMIC (µM)Reference
7-(4-methylphenyl)-3-methylthio-5H-6,7-dihydro...Antimicrobial11.0 - 89.2
Various derivativesAnticancerTBDOngoing
Neuroactive derivativesCNS effectsTBDResearch

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects

  • 3-Isopropyl-8-(R-phenyl)-4-oxo-tetrahydroimidazotriazines (e.g., compounds 1–5 in ): These derivatives feature a 4-oxo group and variable R-phenyl substituents. However, the isopropyl substituent may reduce solubility due to increased hydrophobicity .
  • 3-[3,4-Bis(fluorophenyl)]-tetrahydroimidazotriazine ():
    Fluorine atoms at the 3,4-positions of the phenyl ring increase electronegativity and metabolic stability. This contrasts with the 4-methyl group in the target compound, which offers steric bulk but lacks halogen-mediated pharmacokinetic advantages .
  • Nitro-containing triazolo-triazines (e.g., Triazavirin, ): The nitro group at position 3 in Triazavirin is critical for antiviral activity but introduces toxicity risks.

Core Heterocyclic Modifications

  • Pyrazolo[5,1-c][1,2,4]triazines ():
    Replacing the imidazo ring with pyrazolo alters electron distribution and binding modes. For example, pyrazolo-triazines show selective cytotoxicity against cancer cells, while imidazo-triazines may prioritize CNS targets (e.g., GABA receptors) .
  • The partially saturated imidazo ring in the target compound may reduce such interactions but improve bioavailability .

Antimicrobial and Antiviral Activity

  • However, nitro-containing analogues like Triazavirin exhibit broader antiviral efficacy (e.g., influenza, tick-borne encephalitis) due to the nitro group’s role in RNA polymerase inhibition .
  • Pyrimido-triazine derivatives () with thiophenyl substituents show enhanced antimicrobial activity compared to methylphenyl-substituted compounds, likely due to sulfur’s electronegativity and membrane penetration advantages .

Anticancer and Cytotoxic Effects

  • Derivatives such as 8-aryl-tetrahydroimidazotriazine-3,4-diones () demonstrate antitumour activity via apoptosis induction. The target compound’s 4-methylphenyl group may modulate cytotoxicity by altering steric interactions with kinase targets .
  • Fluorinated analogues () exhibit improved anticancer potency due to enhanced binding affinity and metabolic resistance, highlighting the trade-off between methyl and halogen substituents .

Physicochemical and Stability Properties

Property Target Compound 3-Isopropyl-8-(R-phenyl)-4-oxo Analogues Nitro-containing Triazavirin Fluorinated Analogues
Lipophilicity (LogP) ~2.1 (estimated) ~2.8 (higher due to isopropyl) ~1.5 (polar nitro group) ~2.3 (fluorine effect)
Thermal Stability Moderate High (4-oxo stabilizes ring) Low (nitro decomposition risk) High
Metabolic Stability Moderate Low (oxo susceptible to reduction) Low (nitro reductase target) High (fluorine inertness)

Biological Activity

3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that include cyclization reactions of appropriate precursors. For instance, the compound can be synthesized through the reaction of aryl derivatives with hydrazine and carbonyl compounds under acidic or basic conditions. The resulting products are characterized using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In one study, derivatives of imidazo[2,1-c][1,2,4]triazole containing the methylthio group were evaluated for their antimicrobial efficacy. The minimum inhibitory concentrations (MIC) ranged from 11.0 to 89.2 µM. Notably, some compounds demonstrated effectiveness comparable to chloramphenicol and superior activity compared to ampicillin against various bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted its potential in inhibiting cell proliferation in human cancer cell lines such as MCF-7 and HCT116. The IC50 values for these cell lines were reported at 14.85 µM and 9.23 µM respectively . The mechanism involves the induction of apoptosis and inhibition of specific enzymatic pathways related to tumorigenesis.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer progression.
  • Cellular Interaction : It forms hydrogen bonds with target receptors which alters their activity and disrupts normal cellular processes .
  • Apoptosis Induction : Some studies suggest that it may trigger programmed cell death in cancer cells through specific signaling pathways.

Comparative Analysis

To understand the potency and efficacy of this compound relative to other compounds in its class:

Compound MIC (µM) IC50 (µM) Activity
Chloramphenicol11.0-89.2N/AAntimicrobial
AmpicillinSuperior to ampicillinN/AAntimicrobial
This compoundVaries by strain14.85 (MCF-7)Anticancer

Case Studies

A notable case study evaluated the compound's effect on various cancer cell lines. In vitro tests showed that it significantly reduced cell viability in MCF-7 cells with an IC50 value indicating strong potential as an anticancer agent . Another study focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria using standard agar diffusion methods .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves cyclization reactions. For example, fluorinated analogs are prepared by refluxing aminoguanidine bicarbonate with difluorobenzil derivatives in n-butanol (yields ~60–75%) . Methylation of thiol intermediates (e.g., using MeI/NaOH/EtOH) is critical for introducing lipophilic substituents .
  • Key Variables : Solvent polarity, temperature, and stoichiometric ratios of reagents significantly impact regioselectivity and purity. HPLC or TLC (RP-18 phases with methanol/dioxane mobile phases) is recommended for purity validation .

Q. How is the structural conformation of fused imidazo-triazine derivatives characterized, and what techniques are essential for confirming regiochemistry?

  • Methodology : X-ray crystallography is the gold standard for resolving fused-ring conformations. For example, pyrazolo[5,1-c][1,2,4]triazines show distinct bond angles (e.g., N1-C2-N3 ≈ 112°) and non-covalent interactions (e.g., π-stacking) .
  • Complementary Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR differentiate between C3 and C5 substitution patterns.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate the bioactivity of this compound class?

  • Methodology : Cytotoxicity screens (e.g., MTT assays) against cancer cell lines (e.g., LS180, HeLa, A549) at 10–100 µM concentrations are standard . Antimicrobial activity is tested via broth microdilution (MIC values against S. aureus or E. coli) .
  • Data Interpretation : IC50_{50} values < 10 µM suggest therapeutic potential, but false positives from aggregation or redox cycling must be ruled out via counter-screens (e.g., luciferase interference assays) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 4-methylphenyl vs. fluorophenyl) modulate biological activity?

  • SAR Analysis :

SubstituentLogPIC50_{50} (HeLa)Target Selectivity
4-Methylphenyl2.18.5 µMCDK1 inhibition
4-Fluorophenyl1.83.2 µMEnhanced EGFR affinity
  • Fluorine substitution reduces LogP and enhances metabolic stability but may reduce cell permeability .
    • Methodology : Computational docking (e.g., AutoDock Vina) paired with Hammett σ constants predicts substituent effects on binding to kinases or DNA .

Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?

  • Case Study : A549 cells (lung carcinoma) show resistance (IC50_{50} > 50 µM) compared to HeLa (IC50_{50} = 8.5 µM) due to differential expression of efflux transporters (e.g., P-gp) .
  • Experimental Design :

  • Use ABC transporter inhibitors (e.g., verapamil) to assess efflux-mediated resistance.
  • RNA-seq to identify overexpressed survival pathways (e.g., PI3K/AKT) in resistant lines .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Degradation Pathways :

  • Oxidative : Susceptibility to CYP450-mediated metabolism (e.g., hydroxylation at C7).
  • Hydrolytic : pH-dependent cleavage of the triazine ring (t1/2_{1/2} < 2 h at pH 7.4) .
    • Mitigation Strategies :
  • Prodrug derivatization (e.g., acetylated imidazole) enhances plasma stability.
  • Thermal analysis (DSC/TGA) identifies decomposition thresholds (>200°C for crystalline forms) .

Q. What computational tools predict binding modes to targets like CDKs or GABAA receptors?

  • Workflow :

Molecular Dynamics : Simulate ligand-receptor interactions (e.g., GABAA α1β2γ2) using AMBER or GROMACS.

Free Energy Calculations : MM-PBSA/GBSA estimates binding affinities (ΔG < −30 kJ/mol suggests strong binding) .

  • Validation : Co-crystallization with CDK2 or SPR assays for kinetic parameters (kon_{on}/koff_{off}) .

Data Contradictions and Resolution

Q. Why do some studies report high anticancer activity while others show minimal effects?

  • Factors :

  • Cell Line Variability : Genetic mutations (e.g., p53 status) alter apoptosis induction.
  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) affects compound solubility .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and use isogenic cell pairs to isolate genetic variables.

Q. How can discrepancies in reported LogP values be reconciled?

  • Sources of Error :

  • Experimental : Shake-flask vs. HPLC-derived LogP (Δ ≈ 0.5 units).
  • Computational : Differences in force fields (e.g., MMFF94 vs. GAFF) .
    • Best Practice : Use consensus values from multiple methods (e.g., HPLC, SPR, and DFT calculations) .

Tables of Key Findings

Table 1 : Comparative Cytotoxicity of Imidazo-Triazine Derivatives

CompoundIC50_{50} (HeLa)TargetReference
3-(4-Methylphenyl) derivative8.5 µMCDK1
Fluorophenyl analog3.2 µMEGFR
8-Phenyl-4-imino derivative12.4 µMTopoisomerase IIα

Table 2 : Stability Parameters Under Physiological Conditions

ConditionHalf-Life (h)Major Degradation Product
pH 7.4, 37°C1.8Triazine ring-opened acid
+10% Human Liver Microsomes0.5C7-hydroxylated metabolite

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